HeE1-2Tyr -

HeE1-2Tyr

Catalog Number: EVT-8333532
CAS Number:
Molecular Formula: C33H30N2O6S
Molecular Weight: 582.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of HeE1-2Tyr involves several steps typical for pyridobenzothiazole derivatives. While specific synthetic routes may vary, they generally include:

  1. Formation of the Pyridobenzothiazole Core: This is typically achieved through cyclization reactions involving appropriate precursors such as 2-aminobenzenethiol and various aldehydes or ketones.
  2. Functionalization: The introduction of the tyramine moiety into the structure can be accomplished through electrophilic aromatic substitution or other coupling reactions.
  3. Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for biological testing.

Technical details regarding reaction conditions, yields, and purification methods are critical for reproducibility in research settings.

Molecular Structure Analysis

Structure and Data

The molecular structure of HeE1-2Tyr features a pyridobenzothiazole scaffold with specific substituents that enhance its biological activity. Key structural data includes:

  • Molecular Formula: C₁₃H₁₁N₃OS
  • Molecular Weight: Approximately 253.31 g/mol
  • 3D Structure: The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate its binding interactions with target enzymes.
Chemical Reactions Analysis

Reactions and Technical Details

HeE1-2Tyr primarily acts as an inhibitor of viral RdRps. Its mechanism involves binding to the active site of these enzymes, thereby preventing nucleotide incorporation during RNA synthesis. Key reactions include:

  1. Inhibition Assays: In vitro assays demonstrate its ability to inhibit RdRp activity with an IC50 value of 2.1 µM against the Ugandan strain of West Nile virus .
  2. Selectivity Profile: HeE1-2Tyr shows selectivity towards enveloped viruses, indicating potential applications against similar viral pathogens.
Mechanism of Action

Process and Data

The mechanism by which HeE1-2Tyr exerts its antiviral effects involves:

  1. Binding to RdRp: The compound binds to the polymerase's active site, disrupting the enzyme's function.
  2. Inhibition of Viral Replication: By preventing RNA synthesis, HeE1-2Tyr effectively halts the replication cycle of flaviviruses.

Data supporting this mechanism includes kinetic studies that reveal competitive inhibition patterns against viral RdRps .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HeE1-2Tyr exhibits several notable physical and chemical properties:

  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide and methanol, which is advantageous for formulation in biological assays.
  • Stability: Stability studies indicate that HeE1-2Tyr retains activity over a range of pH levels and temperatures, essential for practical applications in drug development.

Relevant analyses include spectroscopic methods (e.g., UV-visible spectroscopy) to determine its absorption characteristics, which can inform dosing strategies in therapeutic contexts.

Applications

Scientific Uses

HeE1-2Tyr holds significant potential in scientific research and pharmaceutical applications:

  • Antiviral Drug Development: Its efficacy against flaviviruses positions it as a candidate for novel antiviral therapies.
  • Research Tool: As an RdRp inhibitor, it can serve as a valuable tool for studying viral replication mechanisms and testing other potential antiviral compounds.
Discovery and Development of HeE1-2Tyr as a Broad-Spectrum Antiviral Agent

Origins in Flavivirus Research

Initial Identification via In Silico Docking for Flaviviral RNA-dependent RNA Polymerase Inhibition

The discovery of HeE1-2Tyr emerged from targeted computational approaches aimed at inhibiting flaviviral RNA-dependent RNA polymerases. Initial identification began with in silico docking analyses focused on the RNA-dependent RNA polymerase of West Nile virus and Dengue virus. These computational simulations screened chemical libraries to identify compounds capable of occupying critical pockets within the RNA-dependent RNA polymerase structure, particularly regions involved in RNA template binding or catalytic function. The pyridobenzothiazole scaffold emerged as a promising candidate due to its predicted binding affinity for conserved regions in the RNA-dependent RNA polymerase catalytic site. Molecular modeling revealed that the compound (later designated HeE1-2Tyr) formed stabilizing interactions with amino acid residues in the thumb domain and priming loop—structural elements essential for RNA positioning during viral genome replication. These computational predictions were subsequently validated through in vitro enzyme inhibition assays, confirming dose-dependent inhibition of Dengue virus and West Nile virus RNA-dependent RNA polymerase activities [1] [10].

Crystallographic studies of HeE1-2Tyr bound to Dengue virus serotype 3 RNA-dependent RNA polymerase provided atomic-level insights into its mechanism. The compound exhibited a unique dual-site binding capability: Site 1 (identified crystallographically) resides between the fingers domain and priming loop, while biochemical and mutational analyses suggested a functionally critical secondary binding location (Site 2) within the thumb domain that becomes accessible during the RNA-dependent RNA polymerase catalytic cycle. This dual-site engagement distinguished HeE1-2Tyr from nucleoside analog inhibitors and suggested potential for broad-spectrum activity across flaviviruses through targeting evolutionarily conserved structural motifs essential for RNA-dependent RNA polymerase function [1] [10].

Structural Optimization from Pyridobenzothiazole Scaffolds

HeE1-2Tyr represents the product of systematic medicinal chemistry optimization centered on the pyridobenzothiazole chemotype. Early structure-activity relationship investigations focused on three key regions: the heterocyclic core, the central linker, and the tyrosine-derived substituent. Modifications to the benzothiazole moiety demonstrated that the sulfur atom contributed significantly to binding affinity, potentially through hydrophobic interactions within the RNA-dependent RNA polymerase binding pocket. Introduction of substituents to the pyridine ring, particularly at the position ortho to the nitrogen, enhanced inhibitory potency against Yellow fever virus and Zika virus RNA-dependent RNA polymerases while maintaining selectivity [1] [6] [8].

The tyrosine moiety emerged as a critical pharmacophoric element during optimization. Structure-guided design confirmed that the phenolic hydroxyl group formed hydrogen bonds with aspartate residues in the Dengue virus RNA-dependent RNA polymerase thumb domain, while the carboxylic acid facilitated salt bridge formation with conserved lysine residues. Methyl ester prodrug strategies improved cellular permeability without compromising target engagement, as evidenced by enhanced antiviral activity in cell-based assays. Systematic evaluation of chain length between the pyridobenzothiazole core and tyrosine moiety identified the optimal spacer as a two-carbon linker, balancing conformational flexibility with binding energy contributions [6] [7] [8].

Table 1: Antiviral Activity Profile of HeE1-2Tyr Against Flaviviruses

VirusSerotype/StrainInhibition MeasureValueCell Line
West Nile virusUganda strainHalf-maximal inhibitory concentration2.1 μMVero E6
Dengue virusSerotype 1Half-maximal inhibitory concentration6.8 μMHuh7
Dengue virusSerotype 2 (EDEN 3295)Half-maximal inhibitory concentration15.0 μMHuh7
Dengue virusSerotype 3Half-maximal inhibitory concentration8.2 μMHuh7
Dengue virusSerotype 4Half-maximal inhibitory concentration7.5 μMHuh7
Zika virusH/PF/2013Half-maximal effective concentration0.4 μMHuh7
Yellow fever virusClinical strainsHalf-maximal inhibitory concentration range3.9-12 μMHEK 293

The compound demonstrated exceptional breadth of antiviral activity across multiple flaviviruses, with particularly potent inhibition against Zika virus. Cytotoxicity evaluations revealed a favorable therapeutic window, with half-cytotoxic concentration values exceeding 100 μM in human hepatoma cells (Huh7) and 115 μM in Vero E6 cells, indicating selective targeting of viral polymerases over host cell components [3] [6] [8].

Repurposing for Coronaviral Targets

Cross-Reactivity Screening Against Severe Acute Respiratory Syndrome Coronavirus 2 RNA-dependent RNA Polymerase

The conserved structural and functional features of viral RNA-dependent RNA polymerases prompted investigation into HeE1-2Tyr's potential activity against coronaviruses. Initial screening against Severe Acute Respiratory Syndrome Coronavirus 2 RNA-dependent RNA polymerase revealed significant inhibitory activity in vitro. Biochemical assays employing recombinant Severe Acute Respiratory Syndrome Coronavirus 2 RNA-dependent RNA polymerase complex demonstrated concentration-dependent inhibition of RNA synthesis, with half-maximal inhibitory concentration values ranging from 5 μM to 27.6 μM across different experimental systems. The variability in potency correlated with methodological differences: assays utilizing highly active coexpressed RNA-dependent RNA polymerase complexes reported enhanced sensitivity (half-maximal inhibitory concentration = 5.5 μM) compared to studies using reconstituted complexes from individually expressed subunits. This activity extended beyond enzymatic assays, with HeE1-2Tyr demonstrating complete suppression of Severe Acute Respiratory Syndrome Coronavirus 2 replication in infected human cells and comparable efficacy against feline coronavirus, establishing its breadth across Coronaviridae [2] [3] [4].

Mechanistic studies revealed a time-dependent inhibitory profile distinct from nucleoside analogs. Preincubation of HeE1-2Tyr with Severe Acute Respiratory Syndrome Coronavirus 2 RNA-dependent RNA polymerase before RNA addition resulted in significantly stronger inhibition compared to addition after RNA-template-primer complex formation. This suggested preferential binding to the apoenzyme or interference with initial RNA engagement. Fluorescence polarization-based RNA binding assays quantitatively demonstrated that HeE1-2Tyr competed with RNA for binding to the RNA-dependent RNA polymerase, with a half-maximal inhibitory concentration of 4.9 μM—closely mirroring its inhibition of RNA extension activity. This competitive behavior contrasted with allosteric inhibitors that permit RNA binding but prevent elongation, positioning HeE1-2Tyr as a direct RNA-competitive agent [2] [5].

Table 2: Inhibition Parameters of HeE1-2Tyr Against Severe Acute Respiratory Syndrome Coronavirus 2 Replication Machinery

Assay TypeExperimental SystemKey ParameterValueImplication
Primer extension assayRecombinant coexpressed RNA-dependent RNA polymeraseHalf-maximal inhibitory concentration5.5 ± 0.3 μMHigh potency against catalytic complex
Fluorescence polarizationRNA binding to RNA-dependent RNA polymeraseHalf-maximal inhibitory concentration4.9 ± 0.4 μMDirect competition with RNA substrate
Hill coefficient analysisEnzyme kineticsCooperativity index4.1 (extension assay), 4.3 (binding)Positive cooperativity suggesting multi-site binding
Cell-based antiviral assaySevere Acute Respiratory Syndrome Coronavirus 2-infected human cellsReplication inhibitionComplete at 10 μMTranslation to cellular efficacy

Mechanistic Parallels Between Flavivirus and Coronavirus Polymerase Inhibition

Structural biology provided unprecedented insights into the conserved inhibition mechanisms across viral families. Cryo-electron microscopy analysis of Severe Acute Respiratory Syndrome Coronavirus 2 RNA-dependent RNA polymerase complexed with HeE1-2Tyr (PDB: 9I81) revealed a striking inhibition mechanism: three stacked HeE1-2Tyr molecules occupy the RNA-binding cleft, physically occluding template-primer binding. This triple-stack configuration extends from the template entry tunnel toward the catalytic active site, effectively competing with RNA through steric blockade and molecular mimicry of nucleic acid base-stacking interactions. The binding site exhibits remarkable conservation with flaviviral binding regions, particularly in the thumb domain where hydrophobic pockets accommodate the pyridobenzothiazole cores [5] [9].

Mutational analyses across both flaviviral and coronaviral RNA-dependent RNA polymerases identified convergent resistance mechanisms. Substitutions at conserved aromatic residues (tyrosine and phenylalanine) within the thumb domain diminished HeE1-2Tyr binding affinity in Dengue virus, West Nile virus, and Severe Acute Respiratory Syndrome Coronavirus 2 polymerases. This conservation underscores the compound's exploitation of structurally analogous pockets despite limited sequence homology. Kinetic characterization further revealed non-competitive inhibition with respect to nucleoside triphosphates in both viral families, confirming that HeE1-2Tyr's mechanism centers on disrupting template binding rather than nucleotide incorporation—a distinction from chain-terminating nucleoside analogs [1] [3] [5].

Table 3: Structural and Functional Conservation in HeE1-2Tyr Inhibition Mechanisms

ParameterFlaviviral RNA-dependent RNA PolymeraseCoronaviral RNA-dependent RNA PolymeraseFunctional Significance
Primary binding regionThumb domain (Site 1) and priming loop interfaceRNA-binding cleft in catalytic complexTargets conserved functional topology
Binding stoichiometry1:1 (monomeric)3:1 (stacked trimer)Adaptable binding modalities
Key interacting residuesTyr/Phe-rich hydrophobic pocketsTyr/Phe-rich hydrophobic pocketsConservation of aromatic recognition platforms
Inhibition kineticsNon-competitive vs. nucleoside triphosphatesNon-competitive vs. nucleoside triphosphatesDistinct from nucleoside analogs
Conformational effectsDisplacement of priming loopObstruction of template entry tunnelPrevention of productive RNA positioning
Resistance mutationsThumb domain Tyr/Phe substitutionsThumb domain Tyr/Phe substitutionsConvergent evolutionary escape pathways

The high barrier to resistance development observed in flaviviruses (no resistant mutants emerging after nine serial passages under selective pressure) finds parallel in coronaviral systems, where the multi-molecular binding mode necessitates multiple coordinated mutations to disrupt inhibitor binding while preserving polymerase function. This mechanistic conservation validates RNA-dependent RNA polymerase's template-binding cleft as a viable target for broad-spectrum antiviral development and establishes HeE1-2Tyr as a pioneering chemotype for pan-viral RNA-dependent RNA polymerase inhibition [5] [9] [10].

Properties

Product Name

HeE1-2Tyr

IUPAC Name

(2S)-2-[(8-cyclohexyloxy-1-oxo-2-phenylpyrido[2,1-b][1,3]benzothiazole-4-carbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C33H30N2O6S

Molecular Weight

582.7 g/mol

InChI

InChI=1S/C33H30N2O6S/c36-22-13-11-20(12-14-22)17-27(33(39)40)34-30(37)26-19-25(21-7-3-1-4-8-21)31(38)35-28-18-24(15-16-29(28)42-32(26)35)41-23-9-5-2-6-10-23/h1,3-4,7-8,11-16,18-19,23,27,36H,2,5-6,9-10,17H2,(H,34,37)(H,39,40)/t27-/m0/s1

InChI Key

PTUWWNGMUPSKDC-MHZLTWQESA-N

SMILES

C1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O

Canonical SMILES

C1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O

Isomeric SMILES

C1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.